molecular formula C27H25N3O3 B11287229 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11287229
M. Wt: 439.5 g/mol
InChI Key: GKGQZJLWJDOSCH-UHFFFAOYSA-N
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Description

"3-Benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione" is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-Benzyl substituent: Enhances lipophilicity and influences receptor interactions.
  • 5,8-Dimethyl groups: Likely improve metabolic stability and steric bulk.

This compound belongs to a class of molecules studied for their bioactivity, particularly as ligands for adrenergic and serotonin receptors .

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C27H25N3O3/c1-18-12-13-23-22(14-18)24-25(28(23)2)26(31)30(16-19-8-5-4-6-9-19)27(32)29(24)17-20-10-7-11-21(15-20)33-3/h4-15H,16-17H2,1-3H3

InChI Key

GKGQZJLWJDOSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the benzyl and methoxybenzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparisons

Compound Name R1 (Position 1) R3 (Position 3) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target Compound 3-Methoxybenzyl Benzyl C₂₉H₂₇N₃O₃ 477.55 Methoxy group enhances polarity
3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-8-methoxy-5-methyl-1H-pyrimido[...]-dione 2-Chloro-4-fluorophenyl Benzyl C₂₆H₂₁ClFN₃O₃ 477.92 Halogen substituents increase electronegativity
1-Benzyl-8-methoxy-5-methyl-3-(2-phenylethyl)-1H-pyrimido[...]-dione Benzyl 2-Phenylethyl C₂₈H₂₇N₃O₃ 465.54 Phenethyl group adds steric bulk

Key Findings:

Substituent Effects on Receptor Binding: The 3-methoxybenzyl group in the target compound may enhance alpha-1 adrenoceptor selectivity compared to halogenated analogs (e.g., 2-chloro-4-fluorophenyl in ), as electron-donating groups like methoxy improve interactions with polar receptor pockets . Halogen substituents (e.g., Cl, F) in related compounds increase binding affinity for serotonin receptors (5HT1A) due to stronger van der Waals interactions .

Metabolic Stability: The 5,8-dimethyl groups in the target compound likely confer greater metabolic stability than non-methylated analogs, as observed in similar pyrimidoindole derivatives .

Synthetic Accessibility :

  • The target compound’s benzyl and 3-methoxybenzyl substituents are synthetically accessible via nucleophilic alkylation, a common strategy for pyrimidoindole synthesis . In contrast, halogenated derivatives (e.g., ) require more specialized coupling reagents.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in available literature. Comparisons rely on structural analogs and receptor-binding trends .
  • Opportunities for Study : The compound’s methoxy and benzyl groups warrant further investigation for dual alpha-1/5HT1A activity, a feature observed in related pyrimidoindoles .

Biological Activity

The compound 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a member of the pyrimidoindole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure features a pyrimidine ring fused with an indole system, which is known to impart various biological activities.

Antitumor Activity

Recent studies have indicated that compounds within the pyrimidoindole class exhibit significant antitumor effects. For instance, a related compound demonstrated inhibition of cancer cell proliferation through apoptosis induction in various cancer lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
Related Compound XA54915.0PI3K/Akt pathway inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated a significant zone of inhibition compared to control groups.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1510
Escherichia coli1220

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The synthetic route often includes:

  • Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The benzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Study : A study conducted on a series of pyrimidoindoles revealed their ability to inhibit tumor growth in xenograft models. The compounds were administered at varying doses to assess their therapeutic index.
  • Antibacterial Screening : Research involving derivatives of pyrimidoindoles highlighted their effectiveness against resistant bacterial strains, suggesting potential for development into new antibiotics.

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